molecular formula C15H19N3O4S2 B2590384 N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide CAS No. 881042-58-6

N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide

Cat. No.: B2590384
CAS No.: 881042-58-6
M. Wt: 369.45
InChI Key: GXXIXXHCUACPHU-UHFFFAOYSA-N
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Description

N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide (CAS 881042-58-6) is a high-purity benzothiazole derivative supplied with a guaranteed purity of 95% and above . This compound, with the molecular formula C 15 H 19 N 3 O 4 S 2 and a molecular weight of 369.45 g/mol, is a valuable synthetic intermediate for research and development . The benzothiazole core is a privileged scaffold in medicinal and materials chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including use as fungicides, anti-tuberculosis agents, anti-convulsants, and anti-inflammatory drugs, and showing promise in areas such as anti-cancer and anti-diabetic research . The specific structural features of this compound—incorporating both benzothiazole and sulfonyl groups—are motifs commonly investigated in the development of fibroblast growth factor antagonists, autotaxin inhibitors, and inhibitors of cytosolic phospholipase A2α . Furthermore, hydrazone and sulfonamide derivatives based on the 1,3-benzothiazolyl framework are actively studied for their potential applications in optical materials and as ligands for metal extraction . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXIXXHCUACPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog from Patent Literature

A closely related compound, N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, shares critical functional groups with the target molecule :

  • Sulfonamide linkage : Both compounds utilize a sulfonamide group, which is common in pharmaceuticals due to its role in target binding and metabolic resistance.
  • Butanamide backbone : The butanamide moiety is retained, suggesting similar metabolic pathways or bioavailability profiles.

Structural Divergences :

  • Heterocyclic core: The target compound employs a benzothiazole ring, while the analog uses pyrimidine and pyridyl groups. Benzothiazoles are associated with fluorescence and kinase inhibition, whereas pyrimidine derivatives often target nucleotide biosynthesis (e.g., CTPS1 inhibitors noted in the patent ).
  • Substituents : The analog includes a chloropyridinyl group, which may enhance lipophilicity and receptor affinity compared to the unsubstituted benzothiazole in the target compound.
Table 1: Structural and Functional Comparison
Feature Target Compound Patent Analog
Core heterocycle Benzothiazole Pyrimidine + pyridyl
Sulfonamide group Present (benzothiazole-linked) Present (cyclopropane-linked)
Butanamide placement At 2-position of benzothiazole At 2-position of pyrimidine
Bioactivity (inferred) Potential enzyme inhibition Confirmed CTPS1 inhibition (proliferative diseases)

Contrast with Perfluorinated Sulfonamides (PFCs)

highlights chromium complexes with perfluorinated alkyl sulfonamides (e.g., nonafluorobutyl or heptadecafluorooctyl chains). While these share sulfonyl groups with the target compound, critical differences include:

  • Fluorination: PFCs exhibit high thermal/chemical stability and bioaccumulation risks, unlike non-fluorinated sulfonamides.
  • Metal coordination : The PFCs in are chromium-based complexes, whereas the target compound is a purely organic molecule.

Research Implications and Gaps

  • Therapeutic Potential: The patent analog’s role as a CTPS1 inhibitor suggests that the target compound may warrant evaluation in proliferative disease models.
  • Structural Optimization : Substituting the benzothiazole core with halogenated or fluorinated groups (as in PFCs) could modulate solubility and target engagement.
  • Data Limitations: No direct biochemical data (e.g., IC50, binding constants) for the target compound are available in the provided evidence, necessitating experimental validation.

Biological Activity

N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide, with the CAS number 881042-58-6, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a benzothiazole ring, which is known for its diverse biological activities. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved by treating 2-mercaptoaniline with acid chlorides.
  • Sulfonylation : The benzothiazole derivative undergoes sulfonylation using sulfonyl chlorides under basic conditions.
  • Amidation : The final step involves reacting the sulfonylated benzothiazole with butanamide in the presence of coupling agents like hydroxybenzotriazole and EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. For instance:

  • Compounds similar to this one have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays.
  • Results indicated that certain benzothiazole derivatives exhibit promising antitumor activity, with IC50 values demonstrating effectiveness in inhibiting cell proliferation .
CompoundCell LineIC50 (2D Assay)IC50 (3D Assay)
Compound 5HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
Compound 15NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

These findings suggest that this compound may possess similar antitumor properties.

Antimicrobial Activity

The antimicrobial efficacy of compounds containing the benzothiazole moiety has also been investigated:

  • Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed that certain derivatives had significant antibacterial activity.
  • The presence of specific functional groups influenced the binding affinity to bacterial DNA, which could enhance their antimicrobial effectiveness .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their function and cellular signaling pathways .

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives such as N-(benzothiazol-2-yl)benzamide and 2-(benzothiazol-2-yl)aniline, this compound demonstrates enhanced versatility due to its unique sulfonamide and butanamide groups.

CompoundStructure FeaturesBiological Activity
N-(benzothiazol-2-yl)benzamideLacks sulfonyl groupLimited reactivity
2-(benzothiazol-2-yl)anilineSimpler structurePrimarily for basic research
This compoundContains sulfonyl and butanamide groupsPromising antitumor and antimicrobial activity

Q & A

Q. Q1. What are the key structural features of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide, and how do they influence its biological activity?

The compound features a benzothiazole core substituted with a sulfonyl group and a butanamide side chain. The sulfonyl group enhances polarity and potential hydrogen-bonding interactions, while the benzothiazole moiety is known for π-π stacking with biological targets like enzymes or receptors. Fluorinated analogs (e.g., in and ) show improved pharmacokinetic properties due to fluorine’s electronegativity, which may stabilize binding interactions. The butanamide chain contributes to solubility and conformational flexibility, critical for target engagement .

Q. Q2. What synthetic methodologies are recommended for optimizing the yield of this compound?

Multi-step synthesis typically involves:

Cyclocondensation : To form the benzothiazole core.

Sulfonylation : Using sulfonyl chlorides under anhydrous conditions.

Amidation : Coupling butanamide via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Key factors for optimization:

  • Temperature control during sulfonylation (0–5°C to avoid side reactions).
  • Catalytic use of DMAP for amidation efficiency.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. Q3. How can researchers identify and validate biological targets for this compound?

  • Computational Screening : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for enzymes like tyrosine kinases or proteases, leveraging the sulfonyl group’s affinity for catalytic residues.
  • Experimental Assays :
    • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.
    • Fluorescence Polarization (FP) for competitive inhibition studies.
    • CRISPR-Cas9 knockout models to confirm target dependency in cellular assays .

Q. Q4. How should contradictory biological activity data between in vitro and in vivo studies be resolved?

Contradictions may arise from:

  • Metabolic Instability : Phase I/II metabolism (e.g., hydrolysis of the amide bond) reduces bioavailability. Validate using LC-MS/MS to identify metabolites in plasma.
  • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific interactions.
  • Dosage Adjustments : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing regimens in animal models .

Q. Q5. What experimental design strategies are critical for studying structure-activity relationships (SAR) in analogs of this compound?

  • Factorial Design : Vary substituents (e.g., halogenation, sulfonyl vs. sulfonamide) systematically using a 2^k design to assess synergistic effects.
  • Orthogonal Analytical Validation : Combine HPLC (purity), NMR (structural confirmation), and HRMS (exact mass) for each analog.
  • Statistical Modeling : Apply multivariate regression (e.g., PLS in SIMCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. Q6. How can computational methods enhance the prediction of reaction pathways for synthesizing derivatives?

  • Reaction Mechanism Studies : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.
  • Retrosynthetic Analysis : Leverage ChemAxon or Synthia to propose feasible routes for introducing substituents (e.g., fluorination at the benzothiazole 2-position).
  • Machine Learning : Train models on reaction databases (Reaxys) to predict optimal catalysts or solvents .

Methodological Challenges and Solutions

Q. Q7. What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
    • Oxidative Stress (3% H2O2, 70°C, 6h).
  • Stability-Indicating Methods :
    • UPLC-PDA (Waters ACQUITY, C18 column) to monitor degradation products.
    • NMR (1H, 19F) to detect structural changes, e.g., sulfonyl group cleavage.
    • Isothermal Calorimetry (ITC) to assess thermodynamic stability .

Q. Q8. How can researchers address low reproducibility in synthetic batches?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Use JMP or Minitab to identify critical parameters (e.g., stirring rate, solvent purity).
  • Batch Record Analysis : Retrospectively apply root-cause analysis (e.g., Fishbone diagram) to trace deviations in yields or purity .

Data Interpretation and Validation

Q. Q9. How should conflicting data from enzyme inhibition assays be resolved?

  • Assay Optimization :
    • Validate enzyme activity (positive/negative controls, Z’-factor >0.5).
    • Test under varying ionic strengths (e.g., 50–150 mM NaCl) to rule out non-specific binding.
  • Orthogonal Assays : Confirm inhibition via ITC (binding thermodynamics) or SPR (kinetic validation).
  • Collaborative Validation : Share compounds with independent labs for blinded replication .

Q. Q10. What strategies are recommended for correlating in vitro potency with in vivo efficacy?

  • Tissue Distribution Studies : Use radiolabeled compounds (e.g., 14C-tracking) to measure biodistribution.
  • PD Biomarkers : Identify downstream targets (e.g., phosphorylated proteins via Western blot) in tumor xenografts.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus or Simcyp .

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